N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with a methoxyethyl group and a trimethylbenzenesulfonamide moiety
Preparation Methods
The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, which can be achieved through the hydrogenation of quinoline derivatives. The methoxyethyl group is then introduced via nucleophilic substitution reactions using appropriate alkylating agents. Finally, the sulfonamide moiety is attached through sulfonylation reactions using sulfonyl chlorides under basic conditions .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts to yield the corresponding tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxyethyl position, using reagents such as alkyl halides or sulfonyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biological pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility .
Mechanism of Action
The mechanism of action of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
When compared to similar compounds, N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide: Lacks the trimethyl substitution on the benzene ring, which may affect its chemical reactivity and biological activity.
N-(1-(2-ethoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide: Contains an ethoxyethyl group instead of a methoxyethyl group, potentially altering its solubility and interaction with biological targets .
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-12-17(3)21(13-16(15)2)27(24,25)22-19-8-7-18-6-5-9-23(10-11-26-4)20(18)14-19/h7-8,12-14,22H,5-6,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMOBUIPDBFAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.